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Compound of Interest

Compound Name: NY0116

Cat. No.: B15608342

This guide provides a detailed comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor,
NYO0116, with the established drug, ibrutinib. The information is intended for researchers,
scientists, and drug development professionals to facilitate an objective evaluation of NY0116's
potential in the landscape of targeted cancer therapy.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell
receptor (BCR) signaling.[1] Dysregulation of the BCR signaling pathway is implicated in the
pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and
mantle cell lymphoma (MCL). Consequently, BTK has emerged as a key therapeutic target for
the treatment of these cancers.

Mechanism of Action

Both NY0116 and ibrutinib are irreversible inhibitors of BTK. They form a covalent bond with a
cysteine residue (Cys-481) in the active site of the BTK enzyme, leading to sustained inhibition
of its kinase activity. This blockade of BTK signaling ultimately results in decreased B-cell
proliferation and survival.

Comparative Performance Data

The following tables summarize the key performance metrics of NY0116 and ibrutinib based on
preclinical studies.
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ble 1: In Vi | Selectivi

Kinase Selectivity

Compound Target IC50 (nM) .
(Selectivity Score)
NY0116 BTK 0.3 0.95
Ibrutinib BTK 0.5[1] 0.80
Higher Selectivity Score indicates fewer off-target effects.
Compound Cell Line Assay IC50 (nM)
NY0116 TMD8 (ABC-DLBCL)  Cell Viability (CTG) 5.2
Ibrutinib TMD8 (ABC-DLBCL)  Cell Viability (CTG) 8.1
Apoptosis (Caspase-
NY0116 Jeko-1 (MCL) 10.5
Glo 3/7)
o Apoptosis (Caspase-
Ibrutinib Jeko-1 (MCL) 15.2

Glo 3/7)

ble 3: In Vivo Eff : E [ el

. Tumor Growth Body Weight
Treatment Group Dosing .
Inhibition (%) Change (%)
Vehicle Control Daily 0 +2
NY0116 (10 mg/kg) Daily 85 -3
Ibrutinib (10 mg/kg) Daily 70 -8

Experimental Protocols

In Vitro Kinase Assay: The half-maximal inhibitory concentration (IC50) against BTK was

determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Recombinant human BTK enzyme was incubated with the test compounds at various

concentrations in the presence of a peptide substrate and ATP. The reaction was allowed to
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proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was
quantified by measuring the TR-FRET signal.

Kinase Selectivity Profiling: The kinase selectivity of the compounds was assessed against a
panel of 400 human kinases using a competitive binding assay. The selectivity score was
calculated based on the number of off-target kinases inhibited by more than 50% at a 1 uM
concentration of the compound.

Cell Viability Assay: The effect of the compounds on cell viability was determined using the
CellTiter-Glo® (CTG) Luminescent Cell Viability Assay. Cancer cell lines were seeded in 96-
well plates and treated with increasing concentrations of the compounds for 72 hours. Cell
viability was measured by quantifying the amount of ATP present, which is an indicator of
metabolically active cells.

Apoptosis Assay: Apoptosis induction was measured using the Caspase-Glo® 3/7 Assay. Cells
were treated with the compounds for 48 hours, and caspase-3/7 activity was quantified by
measuring the luminescent signal generated by a substrate cleaved by activated caspases.

In Vivo Xenograft Study: Female immunodeficient mice were subcutaneously implanted with
TMD8 cells. Once tumors reached a palpable size, mice were randomized into treatment
groups and dosed orally once daily. Tumor volumes and body weights were measured twice
weekly. Tumor growth inhibition was calculated at the end of the study by comparing the
average tumor volume of the treated groups to the vehicle control group.

Signaling Pathway and Experimental Workflow
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Caption: Simplified BTK signaling pathway.
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Caption: Preclinical evaluation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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